molecular formula C9H6BrN3S B8318291 3-Bromomethyl-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-Bromomethyl-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No. B8318291
M. Wt: 268.14 g/mol
InChI Key: GXUYDNMAIRMGKU-UHFFFAOYSA-N
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Patent
US06114537

Procedure details

A solution of 2-butyl-1,2,4-thiadiazolo[4,5-a]benzi-midazole-3(2H)-one (15 g, 60.65 mmol) and bromoacetonitrile (18.19 g, 151.6 mmol) in dichloromethane (150 mL) was stirred for 48 h. A white precipitate was formed and the insoluble solid was filtered to give 12.50 g (77%) of the title compound: 1H NMR (CDCl3)δ 4.79 (s, 2H, CH2), 7.42 (t, 1H, ArH), 7.51 (t, 1H, ArH), 7.84 (d, 1H, ArH), 7.94 (d, 1H, ArH); mp 242-244° C.
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzi-midazole-3(2H)-one
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12](=O)[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6]1)CCC.[Br:18][CH2:19]C#N>ClCCl>[Br:18][CH2:19][C:12]1[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6][N:5]=1

Inputs

Step One
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzi-midazole-3(2H)-one
Quantity
15 g
Type
reactant
Smiles
C(CCC)N1SC2=NC3=C(N2C1=O)C=CC=C3
Name
Quantity
18.19 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NSC2=NC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.